

## The Discovery and Development of UCT943: A Next-Generation Antimalarial Candidate

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

### **Abstract**

**UCT943** is a next-generation 2-aminopyrazine derivative antimalarial candidate that targets Plasmodium phosphatidylinositol 4-kinase (PI4K), a crucial enzyme for parasite development. [1][2][3] Developed as a successor to the first-generation PI4K inhibitor MMV048, **UCT943** exhibits enhanced potency, improved solubility, and a promising preclinical profile for the treatment, prevention, and transmission-blocking of malaria. [4][5] This technical guide provides a comprehensive overview of the discovery and development history of **UCT943**, including its mechanism of action, preclinical data, and the experimental methodologies employed in its evaluation.

## **Discovery and Rationale**

The emergence of drug-resistant Plasmodium strains necessitated the discovery of novel antimalarial agents with new mechanisms of action.[6] The 2-aminopyridine MMV048 was the first inhibitor of Plasmodium PI4K to enter clinical development, validating this enzyme as a promising drug target.[3][6] However, the development of next-generation inhibitors with improved properties was a key objective.

**UCT943** was identified through a lead optimization program led by the University of Cape Town (UCT)'s Drug Discovery and Development Centre (H3D) in collaboration with the Medicines for Malaria Venture (MMV).[4][7] The goal was to improve upon the physiochemical and



pharmacological properties of MMV048.[4] **UCT943**, a 2-aminopyrazine, emerged as a promising candidate with enhanced solubility and greater potency against various stages of the parasite life cycle.[4][5] It was selected as a preclinical candidate in 2016 by MMV's Expert Scientific Advisory Committee.[4]

### **Mechanism of Action**

**UCT943** exerts its antiplasmodial activity by inhibiting Plasmodium falciparum PI4K (PfPI4K).[8] This kinase is essential for the intracellular development of the malaria parasite at all stages of its life cycle.[4][6] By inhibiting PfPI4K, **UCT943** disrupts critical cellular processes within the parasite, leading to its death.[9]





Click to download full resolution via product page

**Fig. 1:** Simplified signaling pathway of **UCT943**'s mechanism of action.

# Preclinical Data In Vitro Activity

**UCT943** demonstrates potent activity against multiple strains of P. falciparum and P. vivax, including drug-resistant clinical isolates.[2][5] It is also active against various stages of the parasite life cycle, including asexual blood stages, gametocytes, and liver stages.[1][5]

Table 1: In Vitro Antiplasmodial Activity of UCT943

| Paramete<br>r | P.<br>falciparu<br>m (NF54) | P.<br>falciparu<br>m (K1) | P. vivax<br>(Clinical<br>Isolates) | P. falciparu m Gametoc ytes (Early Stage) | P. falciparu m Gametoc ytes (Late Stage) | Referenc<br>e |
|---------------|-----------------------------|---------------------------|------------------------------------|-------------------------------------------|------------------------------------------|---------------|
| IC50 (nM)     | 5.4                         | 4.7                       | 14<br>(median)                     | 134                                       | 66                                       | [1][6]        |

Table 2: In Vitro Enzymatic and Cytotoxicity Profile of UCT943



| Parameter                      | Value     | Reference |
|--------------------------------|-----------|-----------|
| PvPI4K IC50                    | 23 nM     | [10]      |
| Human PI4Kβ IC50               | 5.4 μΜ    | [10]      |
| Selectivity (Human/PvPI4K)     | >200-fold | [10]      |
| Cytotoxicity (L6 cells) CC50   | 12 μΜ     | [10]      |
| Cytotoxicity (CHO cells) CC50  | 17 μΜ     | [10]      |
| Cytotoxicity (Vero cells) CC50 | 113 μΜ    | [10]      |
| Cytotoxicity (HepG2 cells)     | 13 μΜ     | [10]      |

### **In Vivo Efficacy**

UCT943 has demonstrated high efficacy in murine models of malaria.[1][3]

Table 3: In Vivo Efficacy of UCT943 in Mouse Models

| Model                    | Dose (mg/kg, p.o.)      | Efficacy                                           | Reference |
|--------------------------|-------------------------|----------------------------------------------------|-----------|
| P. berghei               | 10                      | >99.9% parasitemia<br>reduction, cured all<br>mice | [10]      |
| P. berghei               | 3                       | 99% parasitemia reduction                          | [10]      |
| P. falciparum (NSG mice) | 1.0 (ED <sub>90</sub> ) | 90% effective dose                                 | [10]      |
| P. berghei               | 1.0 (ED90)              | 90% effective dose                                 | [10]      |

### **Pharmacokinetics**

**UCT943** exhibits favorable pharmacokinetic properties, including high passive permeability, high aqueous solubility, and low to moderate in vivo intrinsic clearance, leading to sustained



exposure and high bioavailability in preclinical species.[1][2][3] The predicted human curative single dose is estimated to be between 50 and 80 mg.[1][3][5]

# Experimental Protocols In Vitro Antiplasmodial Activity Assay

A detailed protocol for determining the in vitro antiplasmodial activity of compounds like **UCT943** typically involves the following steps:



Click to download full resolution via product page

Fig. 2: Generalized workflow for in vitro antiplasmodial activity assay.

- Parasite Culture: P. falciparum strains are cultured in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
- Compound Preparation: UCT943 is serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in culture medium.
- Assay Plate Preparation: The serially diluted compound is added to 96-well microtiter plates.
- Parasite Addition: Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of 0.5% and a hematocrit of 2.5%.
- Incubation: Plates are incubated for 72 hours under standard culture conditions.
- Growth Measurement: Parasite growth is quantified using a DNA-intercalating dye such as SYBR Green I. Fluorescence is measured using a microplate reader.



 Data Analysis: The 50% inhibitory concentration (IC₅₀) is determined by fitting the fluorescence data to a sigmoidal dose-response curve.

### In Vivo Efficacy in a Mouse Model

The P. berghei mouse model is a common preliminary screen for antimalarial compounds:

- Infection: Mice are infected intravenously with P. berghei-infected erythrocytes.
- Treatment: UCT943 is administered orally once daily for four consecutive days, starting 24 hours post-infection.
- Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.
- Efficacy Determination: The reduction in parasitemia compared to a vehicle-treated control group is calculated. The 90% effective dose (ED<sub>90</sub>) is determined from the dose-response relationship.

## **Development Lineage and Future Outlook**

**UCT943** was developed as a next-generation inhibitor following the clinical development of MMV048.[1][3] While both compounds target PfPI4K, **UCT943** was optimized for improved potency and solubility.[4]





Click to download full resolution via product page

**Fig. 3:** Logical relationship in the development of **UCT943**.

The preclinical data for **UCT943** are highly promising, suggesting its potential as part of a single-exposure radical cure and prophylaxis (SERCaP) for malaria.[1][2][3] Further development, including formal preclinical safety and toxicity assessments, will determine its progression into first-in-human studies.[4] The development of **UCT943** and other PI4K inhibitors represents a significant advancement in the fight against malaria, offering a novel mechanism of action to combat drug-resistant parasites.[11]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. journals.asm.org [journals.asm.org]
- 2. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria. Nuffield Department of Medicine [ndm.ox.ac.uk]
- 3. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New candidate UCT 943 | Medicines for Malaria Venture [mmv.org]
- 5. researchgate.net [researchgate.net]
- 6. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria PMC [pmc.ncbi.nlm.nih.gov]
- 7. UCT-H3D, MMV and international partners identify second potent antimalarial candidate | Medicines for Malaria Venture [mmv.org]
- 8. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [The Discovery and Development of UCT943: A Next-Generation Antimalarial Candidate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2546588#discovery-and-development-history-of-uct943]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com